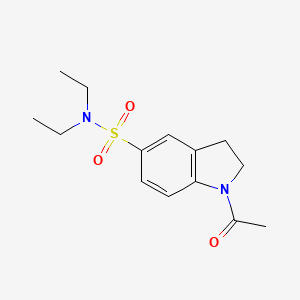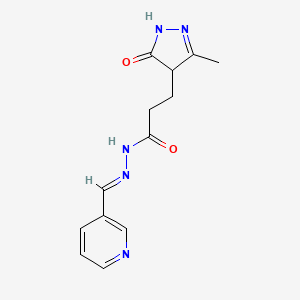![molecular formula C15H22N2O2 B5796183 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine, also known as DMMPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and proliferation, and induce apoptosis (programmed cell death) in cancer cells. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine for lab experiments is its high purity and stability. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is easy to synthesize and can be obtained in high yields. However, one of the main limitations of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine. One area of interest is the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another area of interest is the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine-based drugs for the treatment of cancer. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has shown promising results as an anti-cancer agent in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is a promising compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is a synthetic compound that has shown promising results in various scientific research applications. The synthesis method is relatively simple and yields a high purity product. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent. The exact mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several potential future directions for the study of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine, including the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-methylpiperazine to form 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-4-5-14(10-13(12)2)19-11-15(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSCCVQJCMHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)



![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)




![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)